molecular formula C22H40N4O6 B12320034 tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate;tert-butyl (5S,6S)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate

tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate;tert-butyl (5S,6S)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate

Cat. No.: B12320034
M. Wt: 456.6 g/mol
InChI Key: ZPAUNKHIKBTBLI-MFBWXLJUSA-N
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Description

tert-Butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[321]octane-4-carboxylate and tert-butyl (5S,6S)-6-hydroxy-1,4-diazabicyclo[321]octane-4-carboxylate are stereoisomers of a bicyclic compound featuring a diazabicyclo[321]octane core

Chemical Reactions Analysis

These compounds can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The diazabicyclo[3.2.1]octane core can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

These compounds have a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For example, as beta-lactamase inhibitors, they may bind to the active site of the enzyme, preventing it from hydrolyzing beta-lactam antibiotics . This interaction can involve hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

Similar compounds include other diazabicyclo[3.2.1]octane derivatives, such as:

Properties

Molecular Formula

C22H40N4O6

Molecular Weight

456.6 g/mol

IUPAC Name

tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate;tert-butyl (5S,6S)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate

InChI

InChI=1S/2C11H20N2O3/c2*1-11(2,3)16-10(15)13-5-4-12-6-8(13)9(14)7-12/h2*8-9,14H,4-7H2,1-3H3/t2*8-,9-/m10/s1

InChI Key

ZPAUNKHIKBTBLI-MFBWXLJUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN2C[C@@H]1[C@@H](C2)O.CC(C)(C)OC(=O)N1CCN2C[C@H]1[C@H](C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CC1C(C2)O.CC(C)(C)OC(=O)N1CCN2CC1C(C2)O

Origin of Product

United States

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